2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid typically involves the protection of the amino group using the Fmoc group. This is achieved through a reaction between the amino acid and fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions.
Medicine: For the development of peptide-based drugs.
Industry: In the production of synthetic peptides for various applications.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for the selective formation of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
Uniqueness
What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{1H-pyrrolo[3,2-c]pyridin-3-yl}propanoic acid apart from similar compounds is its specific structure, which includes a pyrrolo[3,2-c]pyridin-3-yl group. This unique structure allows for specific interactions in peptide synthesis, making it a valuable tool in the development of complex peptides .
Properties
Molecular Formula |
C25H21N3O4 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-24(30)23(11-15-12-27-22-9-10-26-13-20(15)22)28-25(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-10,12-13,21,23,27H,11,14H2,(H,28,31)(H,29,30) |
InChI Key |
PVODVFYTWUVBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=NC=C5)C(=O)O |
Origin of Product |
United States |
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